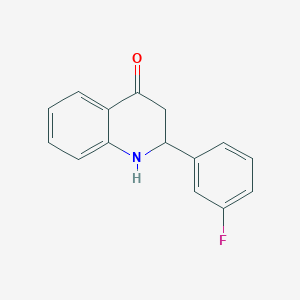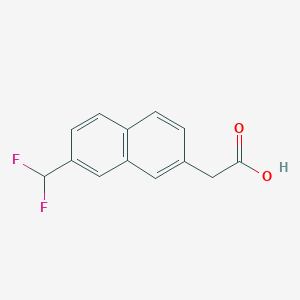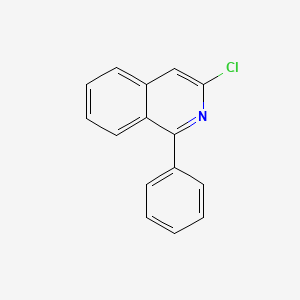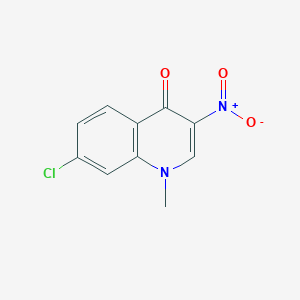
(6-Bromobenzofuran-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromobenzofuran-2-yl)boronic acid is an organic compound with the molecular formula C8H6BBrO3. It is a boronic acid derivative that contains a bromine atom attached to the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromobenzofuran-2-yl)boronic acid typically involves the bromination of benzofuran followed by the introduction of the boronic acid group. One common method is the bromination of benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting bromobenzofuran is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(6-Bromobenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding benzofuran derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzofuran derivatives with hydrogen replacing the bromine atom.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Bromobenzofuran-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-cancer and anti-viral properties.
Industry: It is used in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of (6-Bromobenzofuran-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors .
Comparison with Similar Compounds
Similar Compounds
- (6-Chlorobenzofuran-2-yl)boronic acid
- (6-Fluorobenzofuran-2-yl)boronic acid
- (6-Iodobenzofuran-2-yl)boronic acid
Uniqueness
(6-Bromobenzofuran-2-yl)boronic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s reactivity in substitution and cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H6BBrO3 |
|---|---|
Molecular Weight |
240.85 g/mol |
IUPAC Name |
(6-bromo-1-benzofuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H6BBrO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H |
InChI Key |
DKRMBEIQVYZGSF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(O1)C=C(C=C2)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871483.png)




![10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11871510.png)




![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B11871550.png)



